REACTION_SMILES
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[CH3:40][CH2:41][N:42]([CH2:43][CH3:44])[CH2:45][CH3:46].[Cl:14][C:15]([C:16]([Cl:17])=[O:18])=[O:19].[Cl:47][CH2:48][Cl:49].[F:1][C:2]([c:3]1[n:4][cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11]1)([F:12])[F:13].[F:25][C:26]([c:27]1[nH:28][c:29]2[cH:30][cH:31][c:32]([CH2:36][NH2:37])[cH:33][c:34]2[cH:35]1)([F:38])[F:39].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[F:1][C:2]([c:3]1[n:4][cH:5][c:6]([C:7](=[O:9])[NH:37][CH2:36][c:32]2[cH:31][cH:30][c:29]3[nH:28][c:27]([C:26]([F:25])([F:38])[F:39])[cH:35][c:34]3[cH:33]2)[cH:10][cH:11]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(C(F)(F)F)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccc2[nH]c(C(F)(F)F)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C(NCc1ccc2[nH]c(C(F)(F)F)cc2c1)c1ccc(C(F)(F)F)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |